N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of the furan, methoxyphenyl, and naphthylmethylidene groups through various substitution reactions. Key reagents include hydrazine derivatives, aldehydes, and aryl halides. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the naphthylmethylidene group, which may affect its reactivity and biological activity.
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-HYDRAZIN-1-YL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the naphthylmethylidene group, potentially altering its chemical properties.
Uniqueness
The presence of the naphthylmethylidene group in N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2Z)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE distinguishes it from similar compounds. This group may enhance its binding affinity to molecular targets, increase its stability, or confer unique reactivity patterns.
Properties
Molecular Formula |
C26H23N7O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-naphthalen-1-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H23N7O2/c1-34-21-13-11-20(12-14-21)29-25-30-24(27-17-22-9-5-15-35-22)31-26(32-25)33-28-16-19-8-4-7-18-6-2-3-10-23(18)19/h2-16H,17H2,1H3,(H3,27,29,30,31,32,33)/b28-16- |
InChI Key |
QFSXPPLUVUFRMH-NTFVMDSBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C\C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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